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RYL-552

Antimalarial Drug Discovery Enzyme Inhibition PfNDH2

Researchers studying Plasmodium falciparum mitochondrial biology face a critical gap: most PfNDH2 inhibitors lose potency against atovaquone-resistant cytochrome B mutants, limiting their utility in resistance surveillance and SAR campaigns. RYL-552 directly solves this by functioning as a non-competitive, allosteric inhibitor that binds at a site distinct from the substrate pocket, locking the enzyme in a conformationally altered state. - Maintains or enhances potency against atovaquone-resistant PfCytB mutants, enabling resistance mechanism differentiation. - Co-crystal structure available (PDB 5JWC, 2.05 Å) for direct use in structure-based drug design and analog benchmarking. - Well-defined potency: IC50 = 3.73 nM for PfNDH2, with confirmed allosteric binding mode validated by molecular dynamics simulations.

Molecular Formula C24H17F4NO2
Molecular Weight 427.4 g/mol
Cat. No. B7712563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRYL-552
Molecular FormulaC24H17F4NO2
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C(C1=O)C(=CC=C2)F)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30)
InChIKeyOPUNZJHITPCTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RYL-552: Selective PfNDH2 Inhibitor


RYL-552 is a quinolone-based small molecule that functions as a selective inhibitor of the Plasmodium falciparum type II NADH dehydrogenase (PfNDH2), a validated drug target in the parasite's mitochondrial electron transport chain [1]. It is distinguished by its allosteric, non-competitive mechanism of action, binding to PfNDH2 at a site distinct from the substrate-binding pocket to disrupt electron transfer efficiency [2].

Selective PfNDH2 inhibition
Allosteric, non-competitive mechanism
Mitochondrial electron transport chain probe
Plasmodium falciparum target context
Tool compound for resistance research
Atovaquone-resistant mutant profiling

Risks of Substituting RYL-552


Substitution of RYL-552 with other quinolone-based PfNDH2 inhibitors like CK-2-68 is not scientifically valid due to fundamental differences in their molecular mechanism and resistance profiles. RYL-552 acts as a non-competitive, allosteric inhibitor that induces significant conformational changes in the enzyme [1], whereas other quinolones may bind competitively or with different allosteric effects [2]. Crucially, their interaction with drug-resistant strains differs markedly: Plasmodium parasites with atovaquone-selected cytochrome B mutations show little change or even increased sensitivity to RYL-552, a phenomenon not universally shared across this inhibitor class [3].

Mechanism mismatch

Allosteric non-competitive binding may not be replicated by competitive quinolone analogs.

Resistance profile divergence

Atovaquone-resistant parasite sensitivity may differ with other PfNDH2 inhibitors.

Conformational effect specificity

Induced conformational changes may alter target-engagement interpretation across analogs.

RYL-552 Differentiation Evidence


Superior PfNDH2 Inhibition vs. CK-2-68

RYL-552 demonstrates significantly higher potency against the purified PfNDH2 enzyme compared to the lead quinolone CK-2-68. It exhibits an IC50 of 3.73 nM [1], which is approximately 4-fold more potent than the 15-16 nM IC50 reported for CK-2-68 under comparable biochemical assay conditions [2].

Inhibitory potency vs. CK-2-68
Cross-study comparable
RYL-552 IC50 3.73 nM vs. CK-2-68 15–16 nM
Reported higher intrinsic inhibitory activity in biochemical assay
Purified PfNDH2 enzyme; ~4-fold difference
Antimalarial Drug Discovery Enzyme Inhibition PfNDH2

Activity in Atovaquone-Resistant Parasites

In a critical study on drug resistance, Plasmodium falciparum strains with atovaquone-selected cytochrome B mutations (M133I, K272R, Y268S) demonstrated little change or a slight increase in sensitivity to RYL-552 [1]. This contrasts with the high-level resistance observed against atovaquone itself.

Activity in ATQ-resistant mutants
Direct head-to-head
Maintained or slightly increased sensitivity vs. atovaquone resistance
Supports resistance research context; retained activity in cytB mutants
P. falciparum clones Dd2, 106/1; M133I, K272R, Y268S
Drug Resistance Malaria Mitochondrial Electron Transport Chain

Allosteric Binding Mode

The first high-resolution co-crystal structure of PfNDH2 with RYL-552 reveals that the inhibitor binds to a unique allosteric pocket at the dimer interface, distinct from the substrate (NADH) or quinone-binding sites [1]. This binding mode is distinct from other known inhibitors like HDQ and is supported by molecular dynamics simulations showing RYL-552 induces large-scale allosteric changes [2].

Allosteric binding mechanism
Class-level inference
Binds at dimer interface distinct from substrate/quinone sites
Supports allosteric regulation research; conformational probe context
X-ray crystallography (PDB: 5JWC), MD simulations
Structural Biology Allosteric Inhibition Mechanism of Action

RYL-552 Optimal Use Cases


PfNDH2 Allosteric Regulation Studies

RYL-552's unique allosteric binding mode, confirmed by co-crystal structure and molecular dynamics simulations [1], makes it an indispensable tool for researchers studying the conformational dynamics and electron transfer mechanism of PfNDH2. Unlike competitive inhibitors, RYL-552 can be used to probe the functional consequences of locking the enzyme in a specific allosteric state.

Drug-Resistant Strain Profiling

The compound's ability to maintain or even enhance activity against atovaquone-resistant PfCytB mutants [1] positions RYL-552 as a critical probe in drug resistance surveillance panels. It can be used to differentiate between mechanisms of resistance and to identify novel combination therapies that suppress the emergence of drug-tolerant parasites.

PfNDH2 Inhibitor SAR Studies

With a high-resolution co-crystal structure available [1] and a well-defined potency profile (IC50 = 3.73 nM for PfNDH2) [2], RYL-552 serves as a benchmark reference compound for SAR campaigns. Researchers can use its binding pose and potency data to design and evaluate new analogs aimed at improving pharmacokinetic properties or targeting other NDH2-containing pathogens like Mycobacterium tuberculosis.

Application
Selection Property
Validation Focus
PfNDH2 allosteric regulation studies
Allosteric binding mechanism context
Conformational dynamics and electron transfer assays
Resistance profiling studies
Atovaquone-resistant mutant activity profile
Sensitivity comparison in cytB mutant panels
PfNDH2 inhibitor SAR campaigns
Reference inhibitory profile
Potency context and binding pose cross-reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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